molecular formula C12H10N2OS B2593428 (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 325808-94-4

(E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B2593428
CAS No.: 325808-94-4
M. Wt: 230.29
InChI Key: KOJHSKINTDESSL-VGOFMYFVSA-N
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Description

(E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile is an organic compound that features a furan ring, a thiophene ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of furan-2-carbaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its interaction with receptors can modulate signal transduction processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carboxamide
  • (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carboxylate
  • (E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-sulfonamide

Uniqueness

(E)-2-((furan-2-ylmethylene)amino)-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(E)-furan-2-ylmethylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-8-9(2)16-12(11(8)6-13)14-7-10-4-3-5-15-10/h3-5,7H,1-2H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJHSKINTDESSL-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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